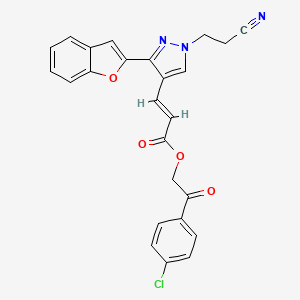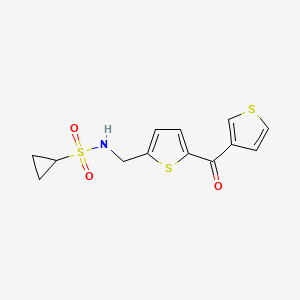
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide" represents a class of molecules that integrate the thiophene moiety, known for its significance in medicinal chemistry and materials science, with cyclopropanesulfonamide, a structure of interest for its unique chemical reactivity and potential biological activity.
Synthesis Analysis
The synthesis of compounds related to "this compound" involves key strategies such as cyclopropanation reactions and sulfonylation processes. Techniques such as the Rhodium(II) N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes have been utilized for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective manner (Davies et al., 1996). Additionally, the Suzuki–Miyaura cross-coupling reactions have been employed for attaching sulfonamide moieties to the thiophene ring, demonstrating the versatility of palladium-catalyzed reactions in synthesizing thiophene sulfonamide derivatives (Noreen et al., 2017).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography to elucidate the arrangement of atoms within a compound. Although specific studies on "this compound" are not cited, similar analyses have been conducted for related sulfonamide and thiophene derivatives to understand their conformation and binding interactions, offering insights into how these structural features may influence the properties of the compound under study (Ivanova et al., 2017).
Chemical Reactions and Properties
Compounds like "this compound" participate in various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, cyclopropanes can undergo reactions such as ring-opening or cycloadditions, influenced by their electron-rich or electron-deficient nature. The presence of a thiophene and sulfonamide group can further introduce specific reactivities, such as nucleophilic substitutions or participation in cycloaddition reactions (Zhu et al., 2014).
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactivity
Studies on cyclopropenes and cyclopropanes, such as those conducted by Padwa and Wannamaker (1991), have explored the cycloaddition behavior of arylsulfonyl substituted alkynes, leading to the production of cyclopropenes and subsequent reactions to form various substituted cyclopropanes. This research underlines the versatility of cyclopropyl and arylsulfonyl groups in synthesizing complex organic molecules, which could be relevant to the manipulation and applications of the compound (Padwa & Wannamaker, 1991).
Materials Science Applications
The incorporation of thiophene units and sulfonyl groups in polymers, as investigated by Ferraris et al. (1998), suggests potential applications in the development of electroactive materials. These materials have shown significant promise in electrochemical capacitor applications, indicating that the compound might find applications in the fabrication of advanced materials for energy storage and conversion (Ferraris et al., 1998).
Biocatalysis and Drug Metabolism
The application of biocatalysis in drug metabolism, as demonstrated by Zmijewski et al. (2006), where microbial systems were used to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, suggests a potential pharmacological angle. This research indicates that similar compounds, including the one , could be subjects in the study of drug metabolism and the production of drug metabolites, highlighting the compound's relevance in medicinal chemistry and pharmacology (Zmijewski et al., 2006).
Advanced Chemical Transformations
Research on the Lewis acid-catalyzed annulations of donor-acceptor cyclopropanes, as studied by Mackay et al. (2014), provides insights into the synthesis of complex cyclic structures, which could be extrapolated to the chemical transformations and applications of "N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide" (Mackay et al., 2014).
Propriétés
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S3/c15-13(9-5-6-18-8-9)12-4-1-10(19-12)7-14-20(16,17)11-2-3-11/h1,4-6,8,11,14H,2-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOAGNHNLHTECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

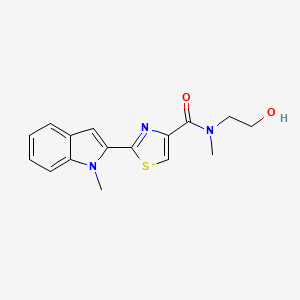
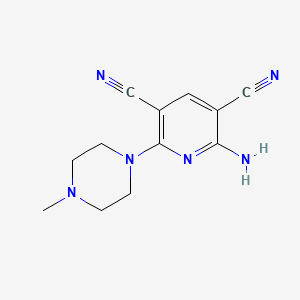
![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)
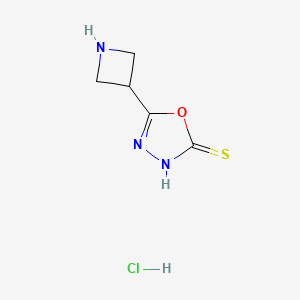
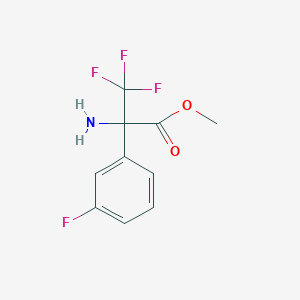
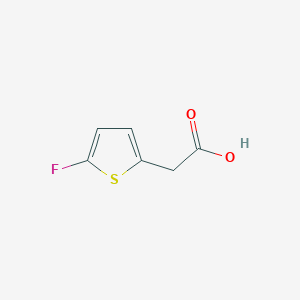


![8-(4-Ethoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2496447.png)
![2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2496448.png)
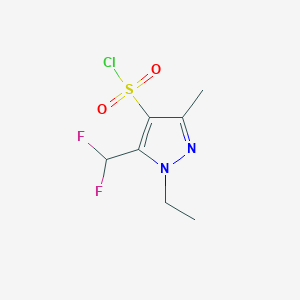
![(4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2496451.png)

